Molecular Weight and Hydrophobicity: Baseline Differentiation from Acetylenic Alcohol Analogs
2,2,7-Trimethyl-3-octyne (C₁₁H₂₀, MW 152.28) differs fundamentally from the closely related acetylenic alcohol 3,7-dimethyl-1-octyn-3-ol (C₁₀H₁₈O, MW 154.25) [1]. The target compound lacks a hydroxyl group (H-bond donor count = 0), whereas the comparator possesses one hydrogen bond donor and one acceptor [2]. This distinction results in significantly different polarity and hydrogen bonding capacity, which are critical determinants of solubility, chromatographic retention, and compatibility in non-aqueous reaction media.
Comparator: 3,7-dimethyl-1-octyn-3-ol – 1 donor, 1 acceptor.
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | H-bond donors: 0; H-bond acceptors: 0 |
| Comparator Or Baseline | 3,7-Dimethyl-1-octyn-3-ol (CAS 1604-26-8) H-bond donors: 1; H-bond acceptors: 1 |
| Quantified Difference | No hydrogen bonding capacity vs. measurable H-bonding capacity |
| Conditions | Structural and functional group analysis from authoritative databases |
Why This Matters
This functional group difference directly dictates compound behavior in non-polar environments and its utility as a hydrophobic building block versus a surfactant-like alcohol.
- [1] NIST Chemistry WebBook. 1-Octyn-3-ol, 3,7-dimethyl-. View Source
- [2] PubChem. 3,7-Dimethyl-1-octyn-3-ol. CID: 9812829. View Source
